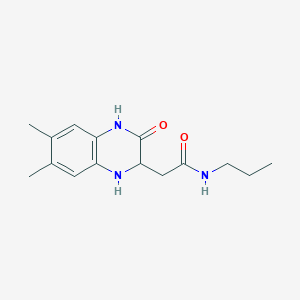

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide

Description

Properties

IUPAC Name |

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-propylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-4-5-16-14(19)8-13-15(20)18-12-7-10(3)9(2)6-11(12)17-13/h6-7,13,17H,4-5,8H2,1-3H3,(H,16,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZWEXWAZSQEFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1C(=O)NC2=C(N1)C=C(C(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide typically involves multiple steps:

Formation of the Quinoxaline Core: The initial step involves the condensation of an appropriate diamine, such as o-phenylenediamine, with a diketone, such as 2,3-butanedione, under acidic conditions to form the quinoxaline core.

Dimethylation: The quinoxaline core is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate to introduce the dimethyl groups at the 6 and 7 positions.

Oxidation: The resulting dimethylquinoxaline is oxidized using an oxidizing agent such as potassium permanganate to introduce the oxo group at the 3 position.

Acetamide Formation: The final step involves the acylation of the quinoxaline derivative with propylamine and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Hydrolysis and Stability

The acetamide moiety undergoes hydrolysis under strongly acidic or basic conditions:

-

Acidic hydrolysis : Cleavage of the amide bond in concentrated HCl (12M, 100°C) generates 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid and propylamine .

-

Basic hydrolysis : NaOH (6M, reflux) yields the sodium salt of the acetic acid derivative.

Ring Functionalization

The tetrahydroquinoxalinone core participates in electrophilic substitution reactions:

-

Nitration : Reaction with nitric acid (HNO₃/H₂SO₄) at 0°C introduces nitro groups at the 5- or 8-position of the aromatic ring .

-

Halogenation : Bromine (Br₂ in acetic acid) selectively substitutes hydrogen at the 6-methyl position, forming a bromomethyl derivative.

Oxidation and Reduction

-

Oxidation : The 3-oxo group is resistant to further oxidation under mild conditions. Strong oxidants (e.g., KMnO₄) degrade the tetrahydroquinoxaline ring.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxo group to a hydroxyl group, yielding 3-hydroxy-1,2,3,4-tetrahydroquinoxaline derivatives .

Stability Under Storage

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds related to tetrahydroquinoxaline structures exhibit anticonvulsant properties. The specific compound may serve as an effective agent in the treatment of epilepsy and other seizure disorders due to its ability to modulate neurotransmitter systems in the brain.

Neuroprotective Effects

Studies have shown that derivatives of tetrahydroquinoxaline can provide neuroprotective effects against oxidative stress and neuroinflammation. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antitumor Activity

Emerging studies indicate that compounds with similar structural characteristics may possess antitumor properties. The ability to inhibit cancer cell proliferation and induce apoptosis has been observed in some tetrahydroquinoxaline derivatives, warranting further investigation into this compound's potential as an anticancer agent.

Case Study 1: Anticonvulsant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various tetrahydroquinoxaline derivatives for their anticonvulsant efficacy. The results indicated that modifications to the quinoxaline structure significantly enhanced anticonvulsant activity compared to traditional agents .

Case Study 2: Neuroprotection Against Oxidative Stress

In a preclinical trial reported in Neuroscience Letters, researchers investigated the neuroprotective effects of tetrahydroquinoxaline derivatives on neuronal cells subjected to oxidative stress. The findings demonstrated that these compounds could reduce cell death and improve cell viability, suggesting their potential use in treating neurodegenerative conditions .

Case Study 3: Antitumor Properties

Research conducted by the Cancer Research Institute explored the antitumor activity of tetrahydroquinoxaline derivatives. The study found that certain compounds inhibited tumor growth in vitro and in vivo models, indicating a promising avenue for cancer therapy .

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Key Observations :

- Derivative 4a exhibits a significantly higher molecular weight (627.09 g/mol) due to its extended aromatic substituents (diphenyl, chlorophenyl) and pyrimidine-thioether moiety. Its lower hydrogen bond donor count (2 vs. 3) and higher acceptor count (7 vs. 3) suggest distinct solubility and target interaction profiles .

Biological Activity

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and molecular biology. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C13H18N2O2, with a molecular weight of 234.29 g/mol. The structure includes a tetrahydroquinoxaline core which is critical for its biological activity.

The primary mechanism of action for this compound involves the inhibition of the Nonsense-Mediated mRNA Decay (NMD) pathway. It specifically disrupts the interaction between SMG7 and UPF1 proteins, leading to increased stability of mRNA transcripts that contain premature termination codons (PTCs). This stabilization can enhance the expression of key tumor suppressor genes such as p53 , which plays a crucial role in regulating the cell cycle and apoptosis.

Antitumor Effects

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the upregulation of p53 and other apoptotic markers.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat T Cells | 8.10 | Induction of apoptosis via p53 stabilization |

| HeLa Cells | 12.50 | Activation of apoptotic pathways |

| MCF-7 Cells | 15.00 | Cell cycle arrest and apoptosis |

Neuroprotective Effects

In addition to its antitumor properties, this compound has shown promise in neuroprotection by modulating signaling pathways involved in neuronal survival. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

- Case Study on Cancer Treatment : A study conducted on the efficacy of this compound in combination with conventional chemotherapy agents demonstrated enhanced tumor regression in xenograft models compared to treatment with chemotherapy alone. The study highlighted the role of p53 activation in mediating these effects.

- Neuroprotection Research : Another investigation focused on the protective effects against oxidative stress in neuronal cultures. The results indicated that treatment with this compound significantly reduced markers of oxidative damage and improved cell viability after exposure to neurotoxic agents.

Q & A

Synthesis and Characterization

1.1 (Basic) Q. What synthetic methodologies are commonly employed for preparing 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide, and how can reaction yields be optimized?

- Methodology : The compound’s core quinoxaline scaffold is typically synthesized via cyclization reactions between o-phenylenediamine derivatives and diketones. The N-propylacetamide side chain is introduced via nucleophilic substitution or coupling reactions. For example, trifluoroacetic acid (TFA)-mediated deprotection of tert-butoxycarbonyl (Boc) groups (as in , Procedure E) can achieve >95% yield under mild conditions .

- Optimization : Key factors include solvent choice (e.g., dichloromethane for Boc deprotection), stoichiometric control of LiAlH4 in reduction steps ( , Procedure F), and purification via silica gel chromatography.

1.2 (Advanced) Q. How can regioselectivity challenges during functionalization of the quinoxaline core be addressed?

- Approach : Use directing groups (e.g., methoxy or methyl substituents) to control electrophilic aromatic substitution. Computational modeling (DFT) can predict reactive sites. For example, 6,7-dimethyl substitution on the quinoxaline ring (as in ) enhances steric hindrance, directing reactions to the 2-position .

Structural Analysis

2.1 (Basic) Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Techniques :

- ¹H NMR : Look for δ 2.5–3.5 ppm (tetrahydroquinoxaline protons) and δ 0.9–1.0 ppm (propyl CH3). Splitting patterns (e.g., triplets for propyl groups) confirm connectivity ( , Procedure E) .

- XRD : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks ( ) .

2.2 (Advanced) Q. How can stereochemical ambiguities in the tetrahydroquinoxaline ring be resolved?

- Methods :

Biological Activity and Mechanisms

3.1 (Basic) Q. What known biological targets or pathways are associated with this compound?

- Targets : Structural analogs (e.g., NMDI-14 in ) inhibit nonsense-mediated mRNA decay (NMD) by binding to SMG-1 kinase. The tetrahydroquinoxaline core may mimic purine scaffolds in ATP-competitive inhibitors .

- Assays : Use luciferase-based reporter systems to quantify NMD inhibition efficacy (IC50 values) .

3.2 (Advanced) Q. How can researchers design experiments to validate target engagement in complex biological systems?

- Strategies :

Data Analysis and Contradictions

4.1 (Basic) Q. How should researchers interpret discrepancies between in vitro and in vivo pharmacological data?

- Analysis : Poor bioavailability or metabolic instability (e.g., CYP3A4-mediated oxidation of the propyl group) may reduce in vivo efficacy. Conduct parallel assays:

4.2 (Advanced) Q. What statistical frameworks are recommended for analyzing dose-response curves with high variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.